
Indolinyl((4-methoxyphenyl)amino)methane-1-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indolinyl((4-methoxyphenyl)amino)methane-1-thione is a compound that can be associated with heterocyclic analogs and derivatives of naphthacene-quinone. The compound is likely to possess a complex structure involving an indole moiety, which is a common structure within heterocyclic chemistry, and a thione group, indicating the presence of a sulfur atom double-bonded to carbon within a carbonyl-like functional group. The methoxyphenyl group suggests an aromatic ring with a methoxy substituent, which is a common feature in many pharmaceuticals and organic compounds due to its electron-donating properties.
Synthesis Analysis
The synthesis of related compounds involves nucleophilic substitution reactions where methoxy groups are replaced by various amines. For instance, the synthesis of 4,11-diaminonaphtho-[2,3-f]indole-5,10-dione derivatives is achieved through the substitution of methoxy groups with primary and secondary alkylamines or arylamines . Additionally, the dealkylation process, which might be relevant to the synthesis of this compound, can be facilitated by Lewis acids such as BBr3 .
Molecular Structure Analysis
The molecular structure of this compound is not directly described in the provided papers. However, based on the name, the compound would include an indole core, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The presence of a 4-methoxyphenyl group indicates a benzene ring substituted with a methoxy group at the para position. The amino group suggests a nitrogen atom that is likely bonded to the indole or the phenyl ring, contributing to the compound's potential for forming derivatives through nucleophilic substitution .
Chemical Reactions Analysis
The chemical reactions involving compounds similar to this compound typically include nucleophilic substitution and dealkylation. These reactions are crucial for the formation of various derivatives, which can significantly alter the compound's chemical and biological properties. For example, the dealkylation of amines can be used to obtain different amino-functionalized compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly detailed in the provided papers. However, the presence of functional groups such as methoxy, amino, and thione would influence the compound's solubility, reactivity, and potential interactions with biological molecules. The methoxy group could increase the compound's electron density, while the amino group could engage in hydrogen bonding and the thione group could contribute to the compound's nucleophilic character .
科学的研究の応用
Corrosion Inhibition
A study demonstrated that a related compound, 4-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione, is an effective corrosion inhibitor for mild steel in corrosive environments. This compound shows superior inhibition efficiency, fitting well to a Langmuir isotherm model, according to Al-amiery et al. (2020) (Al-amiery et al., 2020).
Tautomerism and Conformation
Balti et al. (2016) explored the conformation and tautomerism of methoxy-substituted 4-phenyl-4-thiazoline-2-thiones, which are structurally similar to Indolinyl((4-methoxyphenyl)amino)methane-1-thione. They found that these compounds prefer the thiazolinethione tautomer in both solid state and gas phase (Balti et al., 2016).
Anticancer Activities
Indole-3-carbinol (I3C) conjugates, which include structures similar to this compound, show anticancer activities. Safe et al. (2008) noted that these compounds induce growth inhibition, apoptosis, and antiangiogenic activities in various cancer cell lines (Safe et al., 2008).
Anion Binding Properties
Nishiki et al. (2008) investigated the anion binding properties of indolylmethanes, which are related to this compound. They found that these compounds exhibit selective binding to certain anions, indicating potential applications in selective sensing or separation processes (Nishiki et al., 2008).
Luminescence Properties
The compound tetrakis(4-methoxyphenyl)methane, structurally similar to this compound, was synthesized and studied by Guieu et al. (2013). They reported strong fluorescence and phosphorescence properties at room temperature, which could be relevant for optical applications (Guieu et al., 2013).
特性
IUPAC Name |
N-(4-methoxyphenyl)-2,3-dihydroindole-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-19-14-8-6-13(7-9-14)17-16(20)18-11-10-12-4-2-3-5-15(12)18/h2-9H,10-11H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVKNIUWWPHBPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-oxadiazole](/img/structure/B3016054.png)
![N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3016055.png)
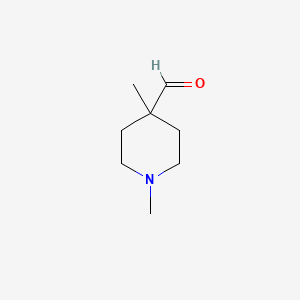
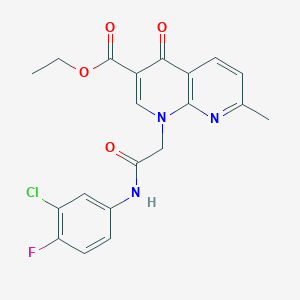
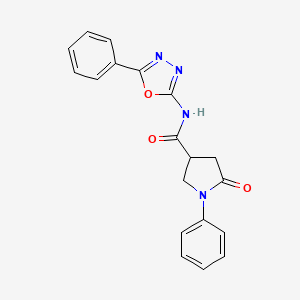
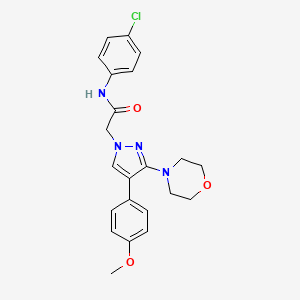
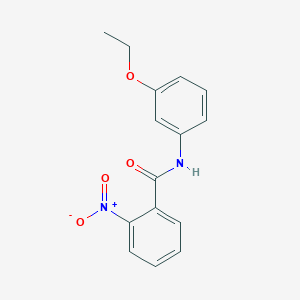
![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(3-nitrophenyl)-1,3-thiazole](/img/structure/B3016066.png)
![2-(Naphthalen-1-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B3016067.png)
![1-[(Benzylsulfanyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B3016068.png)
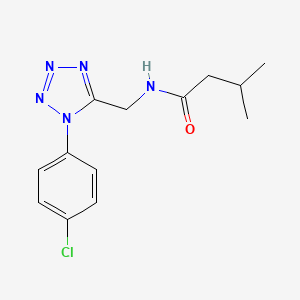
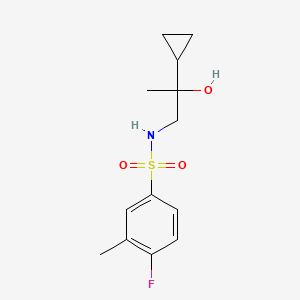
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B3016076.png)